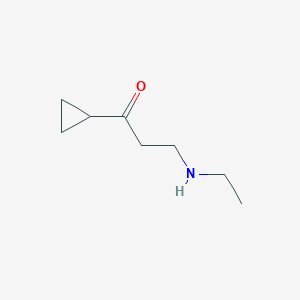![molecular formula C11H18N2O2 B13182224 (1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13182224.png)
(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with a hydroxyl group and an ethyl-pyrazolyl group, making it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
Attachment to Cyclohexane: The ethyl-pyrazolyl group is then attached to the cyclohexane ring via an ether linkage. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of cyclohexanol reacts with an ethyl-pyrazolyl halide in the presence of a base.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.
化学反応の分析
Types of Reactions
(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.
Substitution: The ethyl-pyrazolyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a cyclohexane derivative.
Substitution: Formation of various substituted cyclohexane derivatives.
科学的研究の応用
(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- (1R,2R)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
- (1R,2R)-Ethyl 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate
- N-((1R,2R)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methylcyclopropanamine
Uniqueness
(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both a hydroxyl group and an ethyl-pyrazolyl group. This combination of functional groups and stereochemistry makes it a valuable compound for studying chiral interactions and developing new synthetic methodologies.
特性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
(1R,2R)-2-(1-ethylpyrazol-4-yl)oxycyclohexan-1-ol |
InChI |
InChI=1S/C11H18N2O2/c1-2-13-8-9(7-12-13)15-11-6-4-3-5-10(11)14/h7-8,10-11,14H,2-6H2,1H3/t10-,11-/m1/s1 |
InChIキー |
LECPBLJFNWXMAK-GHMZBOCLSA-N |
異性体SMILES |
CCN1C=C(C=N1)O[C@@H]2CCCC[C@H]2O |
正規SMILES |
CCN1C=C(C=N1)OC2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanol](/img/structure/B13182145.png)
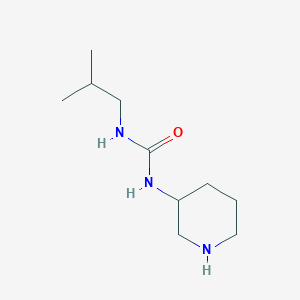
![[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine](/img/structure/B13182161.png)
![N-[(4-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13182168.png)
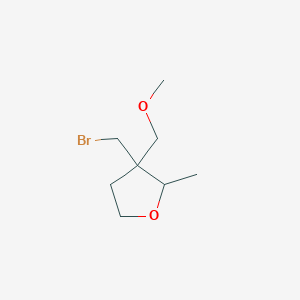

![1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol](/img/structure/B13182179.png)

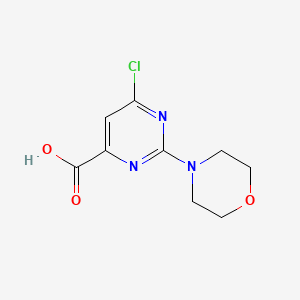

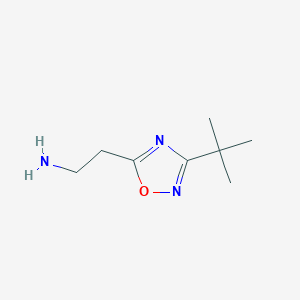
![3-[(4-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13182207.png)
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13182216.png)
